molecular formula C21H17ClFN5O2S B14963864 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-fluorobenzyl)acetamide

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-fluorobenzyl)acetamide

Cat. No.: B14963864
M. Wt: 457.9 g/mol
InChI Key: WBANNMLURASZCC-UHFFFAOYSA-N
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Description

2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a triazolopyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps. The initial step often includes the formation of the triazolopyrazine core, followed by the introduction of the chlorophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing moiety.

    Reduction: This can affect the oxo group in the triazolopyrazine core.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE
  • 2-(8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE lies in its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17ClFN5O2S

Molecular Weight

457.9 g/mol

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C21H17ClFN5O2S/c22-16-5-1-15(2-6-16)13-31-20-19-26-28(21(30)27(19)10-9-24-20)12-18(29)25-11-14-3-7-17(23)8-4-14/h1-10H,11-13H2,(H,25,29)

InChI Key

WBANNMLURASZCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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